Stannane, trimethyl(phenylmethyl)-

Description

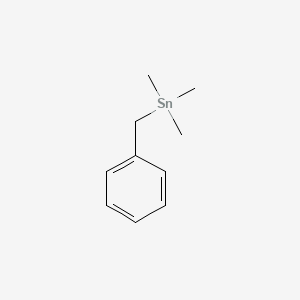

Stannane, trimethyl(phenylmethyl)- (CAS 4314-94-7), also known as benzyltrimethyltin, is an organotin compound with the molecular formula C₁₀H₁₆Sn and a molecular weight of 254.944 g/mol . Its IUPAC name is trimethyl(phenylmethyl)stannane, and its structure consists of a tin atom bonded to three methyl groups and a benzyl (phenylmethyl) group. Key physicochemical properties include:

- Enthalpy of formation (ΔfH°gas): 82.70 ± 6.30 kJ/mol

- Enthalpy of formation (ΔfH°liquid): 26.20 ± 4.70 kJ/mol

- Enthalpy of vaporization (ΔvapH°): 56.50 ± 4.20 kJ/mol .

Ionization energies (IE) for this compound range between 7.91–8.21 eV, as determined by photoelectron spectroscopy and charge-transfer spectroscopy .

Benzyltrimethyltin is utilized in organic synthesis, particularly in Stille cross-coupling reactions, where organostannanes act as nucleophiles to form carbon-carbon bonds . Its reactivity is influenced by the steric and electronic properties of the benzyl group, which balances nucleophilicity and steric accessibility.

Properties

CAS No. |

4314-94-7 |

|---|---|

Molecular Formula |

C10H16Sn |

Molecular Weight |

254.94 g/mol |

IUPAC Name |

benzyl(trimethyl)stannane |

InChI |

InChI=1S/C7H7.3CH3.Sn/c1-7-5-3-2-4-6-7;;;;/h2-6H,1H2;3*1H3; |

InChI Key |

HJSFAHKFVZTLRU-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Physical and Chemical Properties

Before exploring preparation methods, understanding the physical and chemical properties of benzyltrimethylstannane provides important context for its synthesis and handling.

Physical Properties

Benzyltrimethylstannane exists as a liquid at room temperature with specific thermodynamic properties that have been well-characterized:

| Property | Value | Units | Reference |

|---|---|---|---|

| ΔfH° (gas) | 82.7 ± 6.3 | kJ/mol | Martinho Simões |

| ΔfH° (liquid) | 26.2 ± 4.7 | kJ/mol | Martinho Simões |

These enthalpy values are particularly important when considering the energetics of reactions involving this compound. The enthalpy of formation values rely on -185.5 ± 3.7 kJ/mol for the enthalpy of formation of Sn(Me)₃(Br)(l).

Chemical Reactivity

Benzyltrimethylstannane exhibits several key reactivity patterns:

- The C-Sn bond can undergo transmetalation with transition metals, particularly palladium, making it valuable in cross-coupling reactions

- The benzylic position has enhanced reactivity due to resonance stabilization of intermediates

- The compound can participate in radical processes via photocleavage of the C-Sn bond

- It serves as an effective nucleophile in various organometallic transformations

Preparation Methods

Barbier Reaction Approach

The Barbier reaction offers one of the most straightforward and efficient routes to benzyltrimethylstannane. Unlike Grignard reactions, the Barbier approach generates the organometallic species in situ, eliminating the need for pre-formation of reactive intermediates.

General Procedure

A typical Barbier synthesis of benzyltrimethylstannane involves the reaction of benzyl halides with trimethyltin chloride in the presence of magnesium metal:

- A suspension of magnesium turnings in tetrahydrofuran (THF) is prepared

- A solution of benzyl chloride or benzyl bromide and chlorotrimethylstannane in THF is added dropwise

- The reaction mixture is stirred at room temperature or gentle reflux until completion

- After workup and purification, benzyltrimethylstannane is obtained in good yields

This methodology has been described as "facile" and produces benzyltrimethylstannane in yields typically ranging from 70-98%.

Advantages and Limitations

The Barbier approach offers several advantages:

- One-pot synthesis avoiding isolation of air-sensitive intermediates

- Tolerance of various functional groups

- Amenable to scale-up

- Relatively mild reaction conditions

Limitations include:

- Potential side reactions with highly functionalized substrates

- Requires anhydrous conditions

- Trimethyltin compounds are toxic and require careful handling

Grignard Reaction Approach

The traditional Grignard approach involves a two-step process: formation of a benzylmagnesium halide followed by reaction with trimethyltin chloride.

General Procedure

Preparation of Grignard reagent:

- Magnesium turnings are activated with iodine in anhydrous THF

- Benzyl halide is added dropwise to form benzylmagnesium halide

- The reaction mixture is stirred until most of the magnesium is consumed

Reaction with trimethyltin chloride:

- A solution of chlorotrimethylstannane in THF is added at low temperature

- The reaction mixture is gradually warmed to room temperature

- After aqueous workup and purification, benzyltrimethylstannane is isolated

| Reaction Parameter | Typical Conditions |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78°C to room temperature |

| Reaction Time | 4-12 hours |

| Typical Yield | 65-85% |

Modifications and Improvements

Several modifications to the Grignard approach have been reported:

- The use of lithium chloride as an additive to enhance the reactivity of the Grignard reagent

- Incorporation of cerium chloride to improve chemoselectivity

- Ultrasound-assisted formation of the Grignard reagent to accelerate the reaction

Organolithium Approach

The organolithium approach offers a more reactive intermediate and can be advantageous for certain substrates.

General Procedure

Generation of benzyllithium:

Reaction with trimethyltin chloride:

- A solution of chlorotrimethylstannane in THF is added at low temperature (-78°C)

- The reaction mixture is stirred while gradually warming to room temperature

- After workup, benzyltrimethylstannane is isolated

Synthetic Examples

A specific example involves the deprotonation of benzyl(trimethyl)silane with n-butyllithium in THF at -78°C, followed by quenching the resulting benzyllithium species with chlorotrimethylstannane. This approach is particularly useful when a silicon-to-tin exchange is desired for synthetic purposes.

Palladium-Catalyzed Approaches

Palladium-catalyzed methodologies offer alternatives that are especially valuable for preparing functionalized derivatives of benzyltrimethylstannane.

Cross-Coupling with Hexamethylditin

This approach involves the palladium-catalyzed reaction of benzyl halides with hexamethylditin:

- A mixture of benzyl halide, hexamethylditin, and palladium catalyst is prepared

- The reaction mixture is heated in an appropriate solvent

- After workup and purification, benzyltrimethylstannane is isolated

Sequential SRN1-Palladium Catalyzed Process

A particularly interesting method involves:

- Photostimulated reaction of a benzyl halide with trimethyltin anions (Me₃Sn⁻) in liquid ammonia

- The trimethylstannane product can then participate in Stille coupling reactions

This sequential approach allows for iterative synthesis of complex molecules.

Other Synthetic Routes

Transmetalation Approach

Transmetalation from other metals offers alternative routes to benzyltrimethylstannane:

- Preparation of benzylzinc or benzylcopper compounds

- Transmetalation with trimethyltin chloride

Radical Processes

Radical-based approaches are also documented:

Comparison of Preparation Methods

The various approaches to benzyltrimethylstannane synthesis can be compared based on several criteria:

| Method | Typical Yield (%) | Functional Group Tolerance | Scalability | Technical Difficulty |

|---|---|---|---|---|

| Barbier Reaction | 70-98 | Moderate to Good | Good | Low to Moderate |

| Grignard Reaction | 65-85 | Moderate | Good | Moderate |

| Organolithium | 75-90 | Poor to Moderate | Limited | High |

| Palladium-Catalyzed | 60-85 | Excellent | Moderate | Moderate to High |

| Radical Processes | 50-75 | Good | Limited | Moderate |

Reaction Conditions and Yield Optimization

The yield of benzyltrimethylstannane can be optimized by careful control of reaction conditions:

- Temperature control is critical, particularly for organolithium approaches

- The order of addition often significantly impacts yield

- Careful exclusion of moisture and oxygen is essential for most methods

- The choice of solvent affects both reaction rate and selectivity

Applications in Synthesis

Benzyltrimethylstannane serves as a versatile reagent in various synthetic contexts.

Isoquinoline Synthesis

One notable application involves the reaction of benzyltrimethylstannane with isoquinoline in the presence of methyl chloroformate to give 1-benzyl-N-carbomethoxy-1,2-dihydroisoquinolines. This methodology provides access to important heterocyclic scaffolds found in numerous natural products and pharmaceuticals.

Analytical Characterization

Analytical characterization of benzyltrimethylstannane provides essential information for confirming successful synthesis and purity assessment.

Spectroscopic Data

NMR Spectroscopy

The ¹H NMR spectrum typically shows characteristic signals:

- Tin-methyl protons appear as a singlet with distinctive tin satellites

- Benzylic protons show a characteristic chemical shift and coupling pattern

- Aromatic protons display typical patterns for monosubstituted benzene

Mass Spectrometry

Mass spectrometry reveals a characteristic isotope pattern due to the natural isotopes of tin, providing a distinctive fingerprint for confirmation of structure.

Chemical Reactions Analysis

Types of Reactions: Stannane, trimethyl(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form using oxidizing agents such as or .

Reduction: Reduction reactions can convert the compound into using reducing agents like .

Substitution: The compound can participate in substitution reactions, where the trimethylstannyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, molecular oxygen; typically conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as or .

Substitution: Halogens (e.g., chlorine, bromine); reactions may require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed:

Oxidation: Benzyltrimethyltin oxide

Reduction: Benzyltrimethyltin hydride

Substitution: Benzylhalides

Scientific Research Applications

Chemistry: Stannane, trimethyl(phenylmethyl)- is used as a reagent in organic synthesis, particularly in stannylation reactions and cross-coupling reactions . It serves as a precursor for the synthesis of various organotin compounds and can be employed in the formation of carbon-tin bonds .

Biology and Medicine: In biological and medicinal research, organotin compounds, including stannane, trimethyl(phenylmethyl)-, have been investigated for their potential antimicrobial and antitumor properties. These compounds can interact with biological molecules and disrupt cellular processes, making them candidates for drug development .

Industry: Industrially, stannane, trimethyl(phenylmethyl)- is used in the production of polymers and plastics . It acts as a stabilizer and catalyst in polymerization reactions, enhancing the properties and performance of the final products .

Mechanism of Action

The mechanism of action of stannane, trimethyl(phenylmethyl)- involves its ability to form tin-carbon bonds and participate in various chemical reactions. The compound can act as a nucleophile or electrophile , depending on the reaction conditions and the nature of the reactants. In biological systems, organotin compounds can interact with enzymes and proteins , leading to the inhibition of essential cellular processes .

Comparison with Similar Compounds

Comparison with Similar Organostannanes

Organostannanes vary widely in reactivity and applications based on their substituents. Below is a detailed comparison of benzyltrimethyltin with structurally related compounds:

Substituted Aryl Stannanes

Trimethyl(phenyl)stannane (Phenyltrimethyltin, CAS 934-56-5)

- Formula: C₉H₁₄Sn

- Molecular weight: 240.922 g/mol .

- Key differences: The phenyl group lacks the methylene spacer present in benzyltrimethyltin, reducing steric bulk. This compound exhibits higher reactivity in transmetallation due to smaller substituent size, as evidenced by higher yields in Stille couplings compared to bulkier analogs .

Trimethyl(thiophen-2-yl)stannane

- Formula: C₇H₁₂SSn

- Application: Used in synthesizing selenium-containing polymers for organic solar cells. The thiophene group enhances conjugation, favoring applications in optoelectronics .

Trimethyl(phenylethynyl)stannane

- Reactivity: The ethynyl group increases steric hindrance, leading to lower yields (e.g., 11% in trisubstituted product formation) compared to benzyltrimethyltin under similar conditions .

Alkyl Stannanes

Trimethylpropylstannane (CAS 3531-45-1)

- Formula: C₆H₁₆Sn

- Molecular weight: 206.901 g/mol .

- Properties: The propyl group is less electron-withdrawing than aryl substituents, making this compound more nucleophilic but less stable under oxidative conditions.

Ethyltrimethylstannane (CAS 3531-44-0)

- Formula: C₅H₁₄Sn

- Application: Simpler alkyl stannanes are often used as precursors in Grignard-like reactions but lack the versatility of aryl analogs in cross-coupling .

Heteroaryl Stannanes

5,5′-Bis(trimethylstannyl)-2,2′-bithiophene

- Formula: C₁₄H₂₂S₂Sn₂

- Application: Used in polymer synthesis for conductive materials. The bithiophene backbone supports extended π-conjugation, critical for charge transport .

(3-Dodecyl-2-thienyl)(trimethyl)stannane Formula: C₁₉H₃₆SSn Properties: The long alkyl chain improves solubility in nonpolar solvents, facilitating solution-processable electronic devices .

Data Table: Key Properties of Selected Organostannanes

Research Findings and Trends

- Steric Effects: Bulky substituents (e.g., phenylethynyl) reduce transmetallation efficiency, while smaller groups (e.g., phenyl) enhance reactivity .

- Electronic Effects: Electron-rich aryl groups (e.g., thiophene) improve conjugation in polymers, whereas alkyl groups prioritize nucleophilicity over stability .

- Thermodynamic Data: Benzyltrimethyltin’s enthalpy of vaporization (56.50 kJ/mol) reflects stronger intermolecular forces compared to simpler alkyl stannanes .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of trimethyl(phenylmethyl)stannane using organometallic reagents?

- Methodology : Utilize transmetallation reactions with organolithium or Grignard reagents. For example, highlights the use of palladium catalysts (e.g., Pd(OAc)₂) in toluene or chlorobenzene to achieve high yields (up to 95%) in Stille-type coupling reactions . Reaction conditions such as solvent polarity (toluene vs. chlorobenzene) and temperature (70–120°C) significantly influence yield, as shown in Table 1 of .

- Key Considerations : Monitor steric hindrance from the phenylmethyl group, which may slow transmetallation. Pre-activation of tin reagents with LDA (lithium diisopropylamide), as described in , can enhance reactivity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing trimethyl(phenylmethyl)stannane?

- Methodology :

- ¹¹⁹Sn-NMR : Compare chemical shifts with tetraaryl stannane analogs (e.g., δ ≈ −150 to −200 ppm for tetracoordinated Sn). provides reference data for tetraaryl stannanes in Table 9 .

- Mass Spectrometry (MS) : Analyze fragmentation patterns via TOF-MS (e.g., loss of methyl or phenylmethyl groups). details fragmentation pathways for dichlorostannanes in Table 12 .

- X-ray Crystallography : Resolve Sn–C bond lengths and coordination geometry. includes crystallographic data for structurally related di-[3,5-(trifluoromethyl)phenyl]dichlorostannane in Table 11 .

Advanced Research Questions

Q. Why does trimethyl(phenylmethyl)stannane exhibit low reactivity in certain Pd-catalyzed coupling reactions?

- Mechanistic Insight : reveals that steric bulk from the phenylmethyl group hinders transmetallation kinetics, resulting in low yields (e.g., 0.4% yield in P–C coupling with PCl₃). Smaller aryl groups (e.g., thiophenyl) show higher reactivity due to reduced steric hindrance .

- Experimental Design : Use kinetic studies (e.g., variable-temperature NMR) to compare transmetallation rates with less hindered analogs. Computational modeling of transition states (e.g., DFT) can further clarify steric/electronic effects .

Q. How can researchers resolve contradictions in reported reactivity data for arylstannanes?

- Case Study : reports conflicting yields for arylstannanes with similar substituents (e.g., thiophenyl vs. phenylmethyl). This discrepancy arises from differences in nucleophilicity and steric profiles .

- Resolution Strategy :

- Standardize reaction conditions (solvent, catalyst loading, temperature) across substrates.

- Use competitive experiments (e.g., equimolar mixtures of arylstannanes) to directly compare reactivity .

Q. What advanced spectroscopic methods are suitable for probing Sn–C bond dynamics in trimethyl(phenylmethyl)stannane?

- FTIR Spectroscopy : Analyze Sn–H or Sn–C vibrational modes in the 600–850 cm⁻¹ range. demonstrates this approach for monoisotopic stannane (¹¹⁶SnH₄), resolving bending and stretching modes .

- UV-Vis Spectroscopy : Monitor charge-transfer transitions in coordination complexes. provides UV-Vis data for tin-containing polymers in Table 13 .

Q. How can computational chemistry enhance understanding of trimethyl(phenylmethyl)stannane’s electronic structure?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.